Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)
Overview
Description
“Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)” is an organic compound with the formula C36H28F12P2S3 . It is also known by other names such as “(Sulfanediyldibenzene-4,1-diyl)bis (diphenylsulfonium) dihexafluorophosphate” and "(Thiodi-4,1-phenylene)bis [diphenylsulfonium, bis [hexafluorophosphate (1-)]" .
Molecular Structure Analysis
The molecular structure of this compound consists of 36 carbon atoms, 28 hydrogen atoms, 12 fluorine atoms, 2 phosphorus atoms, and 3 sulfur atoms . The exact structure is not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- Odorless Derivatives Synthesis : Bis[4-(trimethylsilyl)phenyl]diselenide and bis[4-(trimethylsilyl)phenyl]disulfide have been identified as odorless equivalents of commonly used diphenyl diselenide and diphenyl disulfide. They are useful in the preparation of odorless selenium compounds and demonstrate similar reactivity patterns to their phenyl derivatives (Patra et al., 2005).
Polymerization and Material Science
- Oxidative Polymerization : The electrophilic reaction of phenyl bis(phenylthio) sulfonium cation, a homogeneous structure of the cation, with anisole facilitates the efficient formation of 4-phenylthioanisole and diphenyl disulfide as a by-product in the oxidative polymerization process (Tsuchida et al., 1994).
- Thermolysis for Polymer Synthesis : Thermolysis of diphenyl disulfide in the presence of iodoarenes yields unsymmetric diaryl sulfides, a new reaction utilized for the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s (Wang & Hay, 1992).
Catalytic and Chemical Applications
- Photopolymerization Processes : The photopolymerization of certain epoxy compounds, when initiated with dual-function sulfonium salts like bis[4(diphenylsulfonio)-phenyl] sulfide-bishexafluoroantimonate, exhibits higher rate constants and degrees of polymerization, highlighting its efficiency as a photoinitiator (Lazauskaitė et al., 2000).
Other Applications
- Sulfur(VI) Fluorides Synthesis : A crystalline, shelf-stable reagent has been designed for the synthesis of sulfur(VI) fluorides, demonstrating its utility in synthesizing a variety of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).
Safety And Hazards
This compound may cause sensitization by skin contact. It is irritating to eyes, respiratory system, and skin. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dihexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28S3.2F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-7(2,3,4,5)6/h1-28H;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVPBWWLXQQGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28F12P2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995700 | |
Record name | [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) | |
CAS RN |
74227-35-3 | |
Record name | Sulfonium, S,S'-(thiodi-4,1-phenylene)bis[S,S-diphenyl-, hexafluorophosphate(1-) (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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